- Catalytic reduction of aromatic nitro compounds with hydrazine. 2. Active carbon-iron(III) chloride catalyst, Nippon Kagaku Kaishi, 1975, (7), 1223-7
Cas no 97-50-7 (5-Chloro-2,4-dimethoxyaniline)
5-Chloro-2,4-dimethoxyaniline Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-2,4-dimethoxyaniline
- Chloroaminoresorcinol dimethyl ether
- 2,4-DIMETHOXY-5-CHLORANILINE
- 2,4-Dimethoxy-5-chloroaniline
- 5 CHLORO 2:4 DIMETHOXY ANILINE (ITR AMINES)
- 3-chloro-4,6-dimethoxyaniline
- 5-Chlor-2,4-dimethoxy-anilin
- 5-Chloro-2,4-dimethoxyaminobenzene
- 5-chloro-2,4-dimethoxy-aniline
- 5-chloro-2,4-dimethoxyphenylamine
- Benzenamine,5-chloro-2,4-dimethoxy
- ITR Amine
- Aniline,5-chloro-2,4-dimethoxy- (7CI,8CI)
- (3-Chloro-4,6-dimethoxyphenyl)amine
- 5-Chloro-2,4-dimethoxybenzenamine
- NSC 50657
- Benzenamine, 5-chloro-2,4-dimethoxy-
- OLCMNCWEUMBNIS-UHFFFAOYSA-N
- LZ646979LA
- NSC50657
- Cambridge id 5252837
- MLS000104970
- KSC496A0P
- HMS2339I19
- Aniline, 5-chlor
- 5-Chloro-2,4-dimethoxybenzenamine (ACI)
- Aniline, 5-chloro-2,4-dimethoxy- (7CI, 8CI)
- NSC-50657
- GS-3286
- SCHEMBL92047
- 5-chloro-2,4-dimethoxy-phenylamine
- EN300-21577
- AKOS000120716
- 5-Chloro-2 pound not4-dimethoxyaniline
- E78184
- 97-50-7
- MFCD00025752
- SMR000054899
- C1226
- UNII-LZ646979LA
- Aniline, 5-chloro-2,4-dimethoxy-
- InChI=1/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H
- F0001-2305
- DTXSID1059153
- EINECS 202-586-5
- NS00022915
- STL102635
- W-100106
- 5-Chloro-2,4-dimethoxyaniline, PESTANAL(R), analytical standard
- Q27283265
- CHEMBL1469530
-
- MDL: MFCD00025752
- Inchi: 1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3
- InChI Key: OLCMNCWEUMBNIS-UHFFFAOYSA-N
- SMILES: ClC1C(OC)=CC(OC)=C(N)C=1
Computed Properties
- Exact Mass: 187.04000
- Monoisotopic Mass: 187.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
Experimental Properties
- Color/Form: Not available
- Density: 1.2384 (rough estimate)
- Melting Point: 90.0 to 93.0 deg-C
- Boiling Point: 305.4 °C at 760 mmHg
- Flash Point: 138.5 °C
- Refractive Index: 1.5560 (estimate)
- PSA: 44.48000
- LogP: 2.52060
- Solubility: Not available
5-Chloro-2,4-dimethoxyaniline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:3
- Hazard Category Code: 36/37/38-51/53
- Safety Instruction: S37/39-S26-S61
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:I; II; III
- Risk Phrases:R36/37/38
- Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
- HazardClass:9
- TSCA:Yes
5-Chloro-2,4-dimethoxyaniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-Chloro-2,4-dimethoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1226-500g |
5-Chloro-2,4-dimethoxyaniline |
97-50-7 | 97.0%(GC) | 500g |
1660CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1226-25g |
5-Chloro-2,4-dimethoxyaniline |
97-50-7 | 97.0%(GC) | 25g |
¥120.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CX791-25g |
5-Chloro-2,4-dimethoxyaniline |
97-50-7 | 97% | 25g |
¥79.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CX791-5g |
5-Chloro-2,4-dimethoxyaniline |
97-50-7 | 97% | 5g |
¥65.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CX791-100g |
5-Chloro-2,4-dimethoxyaniline |
97-50-7 | 97% | 100g |
¥199.0 | 2022-05-30 | |
| Chemenu | CM256038-500g |
5-Chloro-2,4-dimethoxyaniline |
97-50-7 | 95% | 500g |
$102 | 2021-06-16 | |
| Chemenu | CM256038-1000g |
5-Chloro-2,4-dimethoxyaniline |
97-50-7 | 95% | 1000g |
$184 | 2021-06-16 | |
| Chemenu | CM256038-500g |
5-Chloro-2,4-dimethoxyaniline |
97-50-7 | 95% | 500g |
$102 | 2022-06-09 | |
| Chemenu | CM256038-1000g |
5-Chloro-2,4-dimethoxyaniline |
97-50-7 | 95% | 1000g |
$184 | 2022-06-09 | |
| Apollo Scientific | OR4914-25g |
5-Chloro-2,4-dimethoxyaniline |
97-50-7 | 97% | 25g |
£37.00 | 2024-05-24 |
5-Chloro-2,4-dimethoxyaniline Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
- 5-Chloro-2,4-dimethoxyaniline, Federal Republic of Germany, , ,
Production Method 6
- Catalytic reduction of aromatic nitro compounds with hydrazine in the presence of iron(III) chloride and active carbon, Chemistry Letters, 1975, (3), 259-60
Production Method 7
- Studies on naphthol colors. I. Chemical constitution of naphthol AS-ITR and naphthol AS-LT, Kogyo Kagaku Zasshi, 1934, 37,
Production Method 8
1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C
- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934
5-Chloro-2,4-dimethoxyaniline Raw materials
5-Chloro-2,4-dimethoxyaniline Preparation Products
5-Chloro-2,4-dimethoxyaniline Suppliers
5-Chloro-2,4-dimethoxyaniline Related Literature
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 5-Chloro-2,4-dimethoxyaniline
Introduction to 5-Chloro-2,4-dimethoxyaniline (CAS No. 97-50-7)
5-Chloro-2,4-dimethoxyaniline, identified by the Chemical Abstracts Service registry number 97-50-7, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of aromatic amines, characterized by its chloro and methoxy substituents on a benzene ring. The strategic placement of these functional groups imparts unique reactivity, making it a valuable building block for the development of various chemical entities.
The structural motif of 5-Chloro-2,4-dimethoxyaniline consists of a benzene ring substituted with a chlorine atom at the 5-position and two methoxy groups at the 2- and 4-positions. This arrangement enhances its utility in synthetic transformations, particularly in nucleophilic aromatic substitution (SNAr) reactions, where the electron-withdrawing nature of the chlorine atom facilitates displacement by nucleophiles. Additionally, the methoxy groups contribute to the compound's solubility and stability in polar solvents, further broadening its applicability.
In recent years, 5-Chloro-2,4-dimethoxyaniline has garnered attention in medicinal chemistry due to its role as a precursor in the synthesis of biologically active molecules. One notable area of research involves its utilization in the development of antimicrobial agents. The chloro and methoxy substituents provide handles for further functionalization, enabling the creation of complex scaffolds with enhanced pharmacological properties. Studies have demonstrated its incorporation into novel heterocyclic compounds that exhibit promising activity against resistant bacterial strains.
Furthermore, 5-Chloro-2,4-dimethoxyaniline has been explored in the synthesis of potential anticancer agents. Researchers have leveraged its structural features to design molecules that interfere with key cellular pathways involved in tumor growth and progression. The compound's ability to undergo selective modifications allows for the tailoring of physicochemical properties such as solubility and bioavailability, which are critical factors in drug development. Preliminary findings suggest that derivatives of 5-Chloro-2,4-dimethoxyaniline may exhibit inhibitory effects on enzymes like tyrosine kinases, which are overexpressed in many cancer types.
The pharmaceutical industry has also shown interest in 5-Chloro-2,4-dimethoxyaniline as a precursor for central nervous system (CNS) therapeutics. Its aromatic structure and functional groups make it a suitable candidate for developing agents that modulate neurotransmitter systems. For instance, modifications at the chloro and methoxy positions can lead to compounds with affinity for receptors involved in pain perception, anxiety disorders, or cognitive function. Ongoing research aims to optimize these derivatives for improved selectivity and reduced side effects.
From an industrial perspective, 5-Chloro-2,4-dimethoxyaniline plays a crucial role in specialty chemical manufacturing. Its versatility as a starting material allows for the synthesis of dyes, pigments, and polymers with tailored properties. The compound's stability under various reaction conditions makes it indispensable in processes requiring high temperatures or harsh reagents. Moreover, advancements in green chemistry have prompted investigations into more sustainable synthetic routes for 5-Chloro-2,4-dimethoxyaniline, emphasizing energy efficiency and minimal waste generation.
The agrochemical sector has not been left behind in exploring the potential of 5-Chloro-2,4-dimethoxyaniline. Its structural framework is conducive to designing herbicides and fungicides that target specific metabolic pathways in plants or fungi. By incorporating this intermediate into novel molecular architectures, researchers aim to develop agrochemicals with enhanced efficacy and environmental compatibility. Such developments are essential for addressing global food security challenges while minimizing ecological impact.
In conclusion,5-Chloro-2,4-dimethoxyaniline (CAS No. 97-50-7) is a multifaceted compound with broad applications across pharmaceuticals、agrochemicals、and materials science。 Its unique structural features enable diverse synthetic possibilities,making it indispensable to modern chemical research。As our understanding of its reactivity evolves,so too will its role as a key intermediate in developing innovative solutions to complex scientific problems.
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